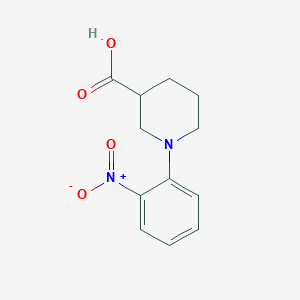

1-(2-Nitrophenyl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(2-Nitrophenyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitrophenyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-nitrophenyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIMOSUXMPINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(2-Nitrophenyl)piperidine-3-carboxylic acid" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid

Executive Summary: This guide provides a comprehensive technical overview of the synthetic pathways leading to 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a molecule of interest in medicinal chemistry due to its structural relation to GABA transporter inhibitors.[1][2] We will dissect two primary, industrially relevant synthetic strategies: Nucleophilic Aromatic Substitution (S_NAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into reaction mechanisms, detailed experimental protocols, process optimization, and comparative analysis of the synthetic routes. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.

Introduction

The Piperidine-3-carboxylic Acid Scaffold: A Privileged Structure

Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a non-proteinogenic amino acid that serves as a crucial scaffold in medicinal chemistry.[3][4] As a cyclic analog of γ-aminobutyric acid (GABA), it is a well-established inhibitor of GABA uptake, thereby modulating neurotransmission in the central nervous system.[2] The modification of the nipecotic acid core, particularly at the piperidine nitrogen, has led to the development of numerous derivatives with diverse pharmacological activities, including anticonvulsant and anxiolytic properties.[1][5]

The N-(2-Nitrophenyl) Moiety: A Versatile Pharmacophore and Synthetic Handle

The introduction of a 2-nitrophenyl group onto the piperidine nitrogen creates a molecule with significant potential. The nitro group is a strong electron-withdrawing group, which can profoundly influence the molecule's electronic properties and biological interactions. Furthermore, it serves as a versatile synthetic handle, as it can be readily reduced to an aniline derivative, opening pathways for further diversification and the creation of extensive compound libraries.

Overview of Synthetic Strategies

The core chemical transformation required is the formation of a C-N bond between the secondary amine of the piperidine ring and the C1 position of the 2-nitrophenyl ring. This can be achieved through two principal methods:

-

Nucleophilic Aromatic Substitution (S_NAr): A classical and direct approach that leverages the high electrophilicity of an aryl halide activated by the ortho-nitro group.

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and high efficiency in forming C-N bonds.[6]

Retrosynthetic Analysis

The most logical disconnection for the target molecule is the N-aryl bond. This retrosynthetic approach simplifies the target into two commercially available or readily synthesized starting materials: piperidine-3-carboxylic acid (or its ester derivative) and a suitable 2-nitro-substituted benzene.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: Nucleophilic Aromatic Substitution (S_NAr)

Mechanistic Rationale

The S_NAr reaction is highly effective in this context due to the powerful electron-withdrawing nature of the nitro group positioned ortho to the leaving group (typically a halide). This arrangement stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. 1-Fluoro-2-nitrobenzene is the ideal substrate, as the high electronegativity of fluorine makes the ipso-carbon exceptionally electrophilic, and fluoride is an excellent leaving group in this context. To prevent unwanted side reactions and improve solubility, the carboxylic acid of nipecotic acid is first protected as an ester.

Experimental Protocol

Caption: Workflow for the S_NAr synthetic pathway.

Step 1: Esterification of Piperidine-3-carboxylic acid

-

Suspend piperidine-3-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude ethyl piperidine-3-carboxylate hydrochloride salt, which can be used directly or neutralized.

Step 2: N-Arylation with 1-Fluoro-2-nitrobenzene

-

Dissolve the crude ethyl piperidine-3-carboxylate hydrochloride (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 3.0 eq), to neutralize the salt and facilitate the reaction.

-

Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS (typically 6-12 hours).

-

Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once complete, acidify the reaction mixture to pH ~4-5 with 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic phase, concentrate under vacuum, and purify the resulting solid, 1-(2-nitrophenyl)piperidine-3-carboxylic acid, typically by recrystallization.

Synthetic Pathway II: Buchwald-Hartwig Amination

Mechanistic Rationale

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] It is particularly useful when the S_NAr reaction is sluggish or fails, for example, with less activated aryl halides like chlorides or bromides. The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of phosphine ligand is critical and is often tailored to the specific substrates.[7][8]

Experimental Protocol

Caption: Workflow for the Buchwald-Hartwig pathway.

Step 1: Esterification of Piperidine-3-carboxylic acid

-

This step is identical to the protocol described in Section 3.2.

Step 2: Palladium-Catalyzed N-Arylation

-

To a dry reaction vessel, add ethyl piperidine-3-carboxylate (1.2 eq), 1-bromo-2-nitrobenzene (1.0 eq), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand, like Xantphos (2-4 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the mixture to 90-110 °C and stir until the aryl bromide is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Saponification (Ester Hydrolysis)

-

This step is identical to the protocol described in Section 3.2.

Comparative Analysis of Synthetic Pathways

| Feature | Nucleophilic Aromatic Substitution (S_NAr) | Buchwald-Hartwig Amination |

| Aryl Substrate | Requires highly activated aryl halides (Ar-F, Ar-Cl). | Broad scope; works well with Ar-Cl, Ar-Br, Ar-I, and Ar-OTf.[6] |

| Catalyst | Catalyst-free. | Requires expensive and air-sensitive Palladium catalysts and phosphine ligands.[8] |

| Cost | Generally lower due to cheaper reagents and no catalyst cost. | Higher due to the cost of the catalyst system. |

| Conditions | Often requires high temperatures and polar aprotic solvents. | Can often be run under milder conditions, but requires strict inert atmosphere. |

| Scalability | Highly scalable and industrially proven. | Can be challenging to scale due to catalyst cost, removal, and air sensitivity. |

| Simplicity | Simpler reaction setup and workup. | More complex setup requiring inert gas techniques. |

Purification and Characterization

Purification Techniques

The final product, being a carboxylic acid, can be effectively purified. After initial extraction, an acid-base wash can be employed to remove neutral impurities. The primary method for obtaining high-purity material is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Spectroscopic Analysis

The structural confirmation of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is achieved through standard spectroscopic methods. Based on the analysis of similar structures, the following spectral data are anticipated.[9][10]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the 7.0-8.0 ppm range, showing characteristic splitting for a 1,2-disubstituted ring. - Piperidine ring protons in the 1.5-3.5 ppm range. - A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Carboxylic acid carbonyl carbon around 175 ppm. - Aromatic carbons between 120-150 ppm. - Piperidine ring carbons in the 25-60 ppm range. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300). - Sharp C=O stretch (~1700-1725). - Asymmetric and symmetric N-O stretches for the nitro group (~1520 and ~1340). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 251.09. |

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are viable and effective pathways for the synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. The S_NAr route, particularly with 1-fluoro-2-nitrobenzene, represents the more direct, cost-effective, and industrially scalable option. The Buchwald-Hartwig amination serves as a powerful alternative, offering broader substrate scope and potentially milder conditions, but at a higher cost and complexity. The choice of method will ultimately depend on the available starting materials, budget, and scale of the synthesis. Both routes reliably converge on the target molecule after a final ester hydrolysis step.

References

-

Journal of Medicinal Chemistry. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. [Link]

-

bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]

-

PubMed. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. [Link]

-

MDPI. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link]

-

PubMed. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. [Link]

-

National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

Bentham Science. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

-

Organic Chemistry Portal. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

-

ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. [Link]

-

MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

-

ResearchGate. Synthesis pathways of the targeted compounds 1–41. [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

Research and Reviews. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link]

-

ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 498-95-3|Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. (R)-(-)-3-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. scispace.com [scispace.com]

- 10. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid

Introduction

1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring N-substituted with a 2-nitrophenyl group and a carboxylic acid moiety at the 3-position. This unique arrangement of functional groups—a tertiary amine, a nitroaromatic system, and a carboxylic acid—suggests a complex physicochemical profile that is of significant interest to researchers in medicinal chemistry and drug development. The interplay between the basic piperidine nitrogen, the acidic carboxyl group, and the electron-withdrawing nitroaromatic ring governs properties such as solubility, lipophilicity, and molecular interactions, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. While experimentally determined data for this specific molecule is not widely published, we present predicted values from reliable chemical databases and, more importantly, provide detailed, field-proven experimental protocols for their empirical determination and validation. This document is designed to serve as a practical roadmap for scientists initiating studies with this compound.

Molecular Structure and Core Identifiers

A clear understanding of the molecule's structure is fundamental to interpreting its chemical behavior.

Caption: 2D Chemical Structure of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.

Table 1: Core Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 926224-01-3 | |

| Molecular Formula | C₁₂H₁₄N₂O₄ | |

| Molecular Weight | 250.25 g/mol | |

| Melting Point | 90-93 °C (Predicted) | |

| Boiling Point | 456.6 ± 40.0 °C (Predicted) | |

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.42 ± 0.20 (Predicted, acidic) |

Experimental Determination of Physicochemical Properties

The following sections detail the standard, validated protocols for the experimental determination of the key physicochemical properties of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.

Melting Point Determination

The melting point is a critical indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Protocol: Capillary Melting Point Determination This method is highly reliable and requires minimal sample.

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation: Finely crush a small amount of the compound. Take a glass capillary tube and seal one end by rotating it in the base of a Bunsen burner flame.[1]

-

Loading: Dip the open end of the capillary into the powdered sample. Gently tap the tube to pack the solid into the sealed end to a height of 2-3 mm.[2][3]

-

Measurement: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp device).

-

Heating: Heat the sample rapidly to approximately 15-20°C below the predicted melting point (around 70°C). Then, decrease the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium.[3]

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ to T₂.[2]

-

Validation: Conduct at least two more measurements with fresh samples to ensure the result is reproducible.

Boiling Point Determination

Given the high predicted boiling point (456.6 °C), the compound will likely decompose before boiling at atmospheric pressure. Therefore, a vacuum distillation or a micro-scale method like the Thiele tube technique would be necessary. The Thiele tube method is advantageous as it requires only a small amount of sample.

Protocol: Thiele Tube Boiling Point Determination

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Detailed Steps:

-

Preparation: Add about 0.5 mL of the liquid sample into a small fusion tube. Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[4][5]

-

Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with high-boiling mineral oil. Gently heat the side arm of the Thiele tube with a Bunsen burner.[4]

-

Observation (Heating): As the temperature rises, air trapped in the capillary will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[6]

-

Observation (Cooling): Remove the heat source. The bubbling will slow down and stop. The exact moment that the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this moment is the boiling point.[4][7]

-

Record: Note the temperature and the ambient barometric pressure.

Solubility Profile

The molecule's amphoteric nature—possessing both a basic piperidine nitrogen and an acidic carboxylic acid—suggests a pH-dependent aqueous solubility. It is expected to be poorly soluble in neutral water but soluble in both acidic and basic solutions.

Protocol: Qualitative Solubility Testing

Detailed Steps:

-

Water Solubility: Add approximately 25 mg of the compound to 0.5 mL of deionized water in a test tube. Stir or vortex the mixture. Observe if the solid dissolves. Test the resulting solution with pH paper.[8]

-

Acid Solubility (5% HCl): To a fresh sample (25 mg), add 0.5 mL of 5% aqueous HCl. Formation of the piperidinium hydrochloride salt should enhance solubility.[9]

-

Base Solubility (5% NaOH): To a fresh sample (25 mg), add 0.5 mL of 5% aqueous NaOH. Formation of the sodium carboxylate salt should enhance solubility.[9]

-

Bicarbonate Solubility (5% NaHCO₃): To a fresh sample (25 mg), add 0.5 mL of 5% aqueous NaHCO₃. Carboxylic acids are typically strong enough to react with sodium bicarbonate, producing CO₂ gas (effervescence) and dissolving as the carboxylate salt. This test helps distinguish the carboxylic acid from weaker acids like phenols.[8][10]

-

Organic Solvents: Test solubility in common organic solvents like ethanol, methanol, DMSO, and dichloromethane to establish a broader solubility profile.

pKa Determination

The predicted pKa of 4.42 corresponds to the carboxylic acid group. Potentiometric titration is the gold standard for accurately determining pKa values.[11]

Protocol: Potentiometric Titration for Acidic pKa

Detailed Steps:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a methanol/water mixture for sparingly soluble compounds) to create a solution of known concentration (e.g., 1 mM).[12][13]

-

Initial Acidification: Adjust the initial pH of the solution to ~2.0 by adding a small amount of 0.1 M HCl. This ensures the carboxylic acid is fully protonated at the start of the titration.[13]

-

Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10).[12] Place the pH electrode in the sample solution and begin titrating by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[13]

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point).[14] For higher accuracy, a first or second derivative plot can be used to precisely locate the equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy will confirm the presence of the key functional groups.

Expected Characteristic Absorptions:

-

-COOH Group: A very broad O-H stretching band from 2500-3300 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is expected around 1710-1760 cm⁻¹.[15]

-

-NO₂ Group: Strong asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[16][17]

-

Aromatic Ring: C-H stretching for the benzene ring will appear around 3000-3100 cm⁻¹. C=C stretching absorptions will be visible in the 1450-1600 cm⁻¹ region.

-

Piperidine Ring: C-H stretching of the saturated ring will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Features (in CDCl₃ or DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet appearing far downfield, typically between 10-12 ppm.

-

Aromatic Protons: The four protons on the nitrophenyl ring will appear in the aromatic region (7.0-8.5 ppm), showing complex splitting patterns due to their ortho, meta, and para relationships.

-

Piperidine Protons: The protons on the piperidine ring will appear in the upfield region, likely between 1.5-4.0 ppm. The protons adjacent to the nitrogen and the carbon bearing the carboxyl group will be the most deshielded.

Expected ¹³C NMR Features:

-

Carbonyl Carbon (-COOH): Deshielded signal in the 170-180 ppm range.

-

Aromatic Carbons: Six signals in the 110-150 ppm range. The carbon attached to the nitro group will be highly deshielded.

-

Piperidine Carbons: Signals in the 20-60 ppm range. The carbons adjacent to the nitrogen (C2 and C6) will be in the 40-60 ppm region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

Expected Results:

-

Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 251.26.

-

Fragmentation: Tandem MS (MS/MS) of the parent ion would likely show characteristic fragmentation patterns. Common losses for N-aryl piperidines include fragmentation of the piperidine ring and cleavage adjacent to the nitrogen atom (α-cleavage).[18] The loss of the carboxyl group (-45 Da) is also a probable fragmentation pathway.[19] The neutral loss of water or other small molecules from the piperidine ring is also a common pathway observed in similar structures.[20]

Proposed Synthesis Route

A plausible and widely used method for the synthesis of N-aryl piperidines is the Buchwald-Hartwig amination.[21][22] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.

Protocol: Buchwald-Hartwig Amination

Caption: Proposed Synthesis via Buchwald-Hartwig Amination.

Detailed Steps:

-

Reaction Setup: To an oven-dried flask, add piperidine-3-carboxylic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).[23]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe, followed by the aryl halide, 1-fluoro-2-nitrobenzene (or 1-bromo-2-nitrobenzene).

-

Reaction: Heat the mixture to reflux (e.g., 100-110°C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the final compound.

Conclusion

This guide provides a robust framework for understanding and characterizing 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. While initial data relies on computational predictions, the detailed experimental protocols outlined herein offer a clear and validated pathway for researchers to empirically determine the compound's melting point, boiling point, solubility, pKa, and spectroscopic characteristics. The proposed synthesis route via Buchwald-Hartwig amination presents a reliable method for obtaining the material. By following these self-validating systems, researchers and drug development professionals can confidently generate the accurate physicochemical data necessary to advance their scientific investigations.

References

-

Experiment (1) Determination of Melting Points. (2021-09-19). Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. (2020-06-18). Available at: [Link]

-

Determination of Melting Point. Clarion University. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Available at: [Link]

-

Determination of Boiling Point (B.P). Available at: [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]

-

Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017-02-22). Available at: [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. Available at: [Link]

-

Piperidine | C5H11N - PubChem. NIH. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-Madison. Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher. Available at: [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022-05-05). Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23). Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2018-12-11). Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. (2019-08-06). Available at: [Link]

-

Solubility of Carboxylic Acids in NaHCO3. Scribd. Available at: [Link]

-

Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Available at: [Link]

-

Development of Methods for the Determination of pKa Values - NIH. Available at: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. Available at: [Link]

-

FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... - ResearchGate. Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018-08-15). Available at: [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. Available at: [Link]

-

Piperidine - SpectraBase. Available at: [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024-01-10). Available at: [Link]

-

Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. Available at: [Link]

-

Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023-12-12). Available at: [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates - SciSpace. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - NIH. Available at: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023-09-20). Available at: [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (2016-10-06). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Available at: [Link]

-

LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. Available at: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

"1-(2-Nitrophenyl)piperidine-3-carboxylic acid" CAS number and identifiers

An In-Depth Technical Guide to 1-(2-Nitrophenyl)piperidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The piperidine scaffold is a cornerstone in the development of therapeutics, particularly for central nervous system (CNS) disorders and oncology[1][2][3]. The incorporation of a nitrophenyl group offers a versatile chemical handle for further functionalization, making this molecule a valuable building block for creating diverse chemical libraries. This document details the compound's identifiers, physicochemical properties, a validated synthetic approach, potential research applications, and essential safety protocols.

Core Compound Identification and Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is cataloged with a unique CAS Registry Number and possesses distinct molecular characteristics.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 926224-01-3 | [4] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [4] |

| Molecular Weight | 250.25 g/mol | [4] |

| Chemical Name | 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | [4] |

| Synonyms | 3-Piperidinecarboxylic acid, 1-(2-nitrophenyl)-; AKOS B034448; 2-(3-Carboxypiperidin-1-yl)-1-nitrobenzene | [4] |

Physicochemical Properties

The physical properties of carboxylic acids are heavily influenced by their ability to form strong intermolecular hydrogen bonds, leading to relatively high melting and boiling points compared to other organic molecules of similar mass[5]. While extensive experimental data for this specific compound is not publicly available, the properties can be predicted based on its structural components.

| Property | Predicted/Observed Value | Rationale & Notes |

| Physical Form | Expected to be a solid at room temperature. | Similar compounds like 1-(4-Nitrophenyl)-3-piperidinecarboxylic acid are solids[6]. The high molecular weight and potential for hydrogen bonding support this prediction. |

| Melting Point | Not specified. | Expected to be relatively high, likely >150 °C, due to strong intermolecular forces. For comparison, (R)-(-)-3-Piperidinecarboxylic acid has a melting point of 251-255 °C. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some water solubility, but the bulky, nonpolar nitrophenyl and piperidine rings limit it[5]. |

| pKa | Estimated ~4-5 for the carboxylic acid. | The pKa of the parent piperidine-3-carboxylic acid is influenced by the electron-withdrawing nature of the nitrophenyl group. |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid can be reliably achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is a cornerstone of medicinal chemistry for coupling amines to activated aromatic rings. The electron-withdrawing nitro group on the phenyl ring is critical, as it activates the ortho and para positions towards nucleophilic attack by the secondary amine of the piperidine ring.

Causality of Experimental Design

The chosen methodology relies on the reaction between an activated aryl halide (1-fluoro-2-nitrobenzene) and piperidine-3-carboxylic acid (also known as nipecotic acid)[7].

-

Choice of Halide: Fluorine is the preferred leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

-

Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction. This neutralization drives the reaction equilibrium towards the product.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive, thus accelerating the reaction rate.

Experimental Workflow Diagram

Caption: Synthetic workflow for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.

Step-by-Step Methodology

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-3-carboxylic acid (1.0 eq), potassium carbonate (2.5 eq), and DMF (10 mL per gram of starting amine).

-

Initial Heating: Begin stirring and heat the suspension to 100 °C to ensure all reagents are well-mixed and the base is active.

-

Substrate Addition: Slowly add 1-fluoro-2-nitrobenzene (1.05 eq) to the reaction mixture via a dropping funnel over 15 minutes. The reaction is exothermic; maintain temperature control.

-

Reaction: Maintain the reaction at 100 °C and monitor its progress every 2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Product Precipitation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into a beaker containing 100 mL of ice-cold water.

-

Acidification: While stirring, slowly add 1M HCl to the aqueous mixture until the pH reaches ~2-3. The carboxylic acid product, being less soluble in acidic water, will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove residual DMF and salts.

-

Purification: For higher purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dry the final product under vacuum to yield 1-(2-Nitrophenyl)piperidine-3-carboxylic acid.

Potential Applications in Drug Discovery and Research

While this specific molecule may not be an active pharmaceutical ingredient itself, its structure contains key pharmacophores that make it a highly valuable starting point for drug discovery programs. The piperidine ring is a privileged scaffold found in numerous approved drugs, and the nitrophenyl group serves as a versatile precursor for further chemical elaboration[3][8].

Role as a Privileged Scaffold

The piperidine ring is one of the most common heterocyclic motifs in pharmaceuticals[1]. Its saturated, three-dimensional structure allows it to present substituents in precise vectors, enabling optimal interactions with protein binding sites. It is a key component in drugs targeting the central nervous system, such as antipsychotics and analgesics, as well as in other areas like anticancer agents[2][3].

Synthetic Utility of the Nitrophenyl Group

The true value of this compound in a research setting lies in the synthetic versatility of the nitro group.

-

Reduction to Aniline: The nitro group can be easily and cleanly reduced to an amine (aniline derivative) using standard conditions (e.g., H₂/Pd-C, SnCl₂, or iron in acetic acid). This resulting aniline is a nucleophile that opens up a vast array of subsequent reactions:

-

Amide bond formation.

-

Sulfonamide synthesis.

-

Urea formation.

-

Diazotization followed by Sandmeyer-type reactions.

-

-

Building Block for Fused Heterocycles: The aniline derivative can be used as a precursor to synthesize more complex, fused heterocyclic systems like benzodiazepines or quinolines, which are also important pharmacophores.

Logical Relationship: Structure to Application

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. 1-(2-NITROPHENYL)PIPERIDINE-3-CARBOXYLIC ACID | 926224-01-3 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-(4-Nitrophenyl)-3-piperidinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Analytical Guide to 1-(2-Nitrophenyl)piperidine-3-carboxylic acid

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectral characteristics of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a scientifically rigorous and predictive spectral profile. By analyzing the distinct contributions of the 2-nitrophenyl, piperidine, and carboxylic acid moieties, this guide serves as an essential reference for researchers engaged in the synthesis, identification, and characterization of this and related N-aryl piperidine structures. Detailed experimental protocols are provided to ensure robust data acquisition and validation.

Introduction: The Rationale for Predictive Analysis

The N-aryl piperidine scaffold is a cornerstone in modern pharmacology, appearing in a vast array of therapeutic agents.[1] The specific compound, 1-(2-Nitrophenyl)piperidine-3-carboxylic acid, combines this privileged structure with an electron-withdrawing nitro group and a versatile carboxylic acid handle, making it a compelling candidate for fragment-based drug discovery and as a synthetic intermediate.

Characterizing a novel compound is fundamentally dependent on a suite of analytical techniques, with NMR, IR, and MS forming the primary triad for structural elucidation. However, for molecules not yet described in the scientific literature, a predictive framework is invaluable. It allows researchers to:

-

Anticipate spectral features , aiding in the confirmation of a successful synthesis.

-

Troubleshoot unexpected results by comparing observed data against a theoretical model.

-

Design appropriate analytical methods tailored to the compound's predicted properties.

This guide provides such a framework, grounded in data from analogous structures and first-principle spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predictions below are based on an analysis of substituent effects on chemical shifts, referencing known data for N-aryl piperidines and substituted aromatics.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct regions for the aromatic, piperidine, and carboxylic acid protons. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |

| H-1' (COOH) | 12.0 - 12.5 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange. |

| H-6" (Aromatic) | 7.95 - 8.05 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 | This proton is ortho to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift. It is coupled to H-5" and H-4". |

| H-4" (Aromatic) | 7.65 - 7.75 | Doublet of Triplets (dt) | J ≈ 7.5, 1.5 | This proton is deshielded by the NO₂ group and the ring current. It is coupled to H-3", H-5", and H-6". |

| H-3" (Aromatic) | 7.30 - 7.40 | Doublet of Doublets (dd) | J ≈ 8.0, 1.0 | This proton is ortho to the piperidine nitrogen. It is coupled to H-4". |

| H-5" (Aromatic) | 7.15 - 7.25 | Doublet of Triplets (dt) | J ≈ 7.5, 1.0 | This proton is meta to the NO₂ group and experiences the least deshielding in the aromatic region. It is coupled to H-4" and H-6". |

| H-2eq, H-6eq (Piperidine) | 3.60 - 3.75 | Multiplet | - | Protons on carbons alpha to the nitrogen are shifted downfield due to the anisotropic effect of the aromatic ring and nitrogen's electronegativity. |

| H-2ax, H-6ax (Piperidine) | 3.05 - 3.20 | Multiplet | - | Axial protons are typically more shielded than their equatorial counterparts. |

| H-3 (Piperidine) | 2.90 - 3.05 | Multiplet | - | This proton is alpha to the carboxylic acid group, causing a downfield shift relative to other piperidine methine protons. |

| H-5eq, H-4eq (Piperidine) | 1.90 - 2.10 | Multiplet | - | Equatorial protons on the piperidine ring. |

| H-5ax, H-4ax (Piperidine) | 1.60 - 1.80 | Multiplet | - | Axial protons on the piperidine ring, typically found in the most upfield region of the spectrum. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will complement the proton data, confirming the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C-1' (C=O) | 173.5 - 175.0 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |

| C-2" (C-NO₂) | 148.0 - 149.5 | The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded. |

| C-1" (C-N) | 144.5 - 146.0 | The ipso-carbon attached to the piperidine nitrogen. |

| C-4" (Aromatic CH) | 133.0 - 134.0 | Aromatic methine carbon. |

| C-6" (Aromatic CH) | 126.0 - 127.0 | Aromatic methine carbon. |

| C-5" (Aromatic CH) | 121.5 - 122.5 | Aromatic methine carbon. |

| C-3" (Aromatic CH) | 119.0 - 120.0 | Aromatic methine carbon. |

| C-2, C-6 (Piperidine CH₂) | 52.0 - 54.0 | Carbons alpha to the nitrogen are shifted downfield. |

| C-3 (Piperidine CH) | 45.0 - 47.0 | Methine carbon bearing the carboxylic acid. |

| C-5 (Piperidine CH₂) | 28.0 - 30.0 | Piperidine methylene carbon. |

| C-4 (Piperidine CH₂) | 23.0 - 25.0 | The piperidine carbon furthest from the substituents. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary (typically 1024 or more) due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These 2D experiments are crucial for unambiguous assignment of the complex piperidine signals.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this molecule, Electrospray Ionization (ESI) in positive ion mode is the preferred method, as the piperidine nitrogen is basic and readily protonated.

-

Molecular Formula: C₁₁H₁₂N₂O₄

-

Monoisotopic Mass: 236.0797 Da

-

Predicted [M+H]⁺ Ion: m/z 237.0870

Predicted Fragmentation Pattern

Upon collisional activation (MS/MS) of the parent ion (m/z 237.0870), several fragmentation pathways are plausible. The fragmentation of piperidine derivatives is often characterized by ring cleavage, while nitroaromatics can exhibit characteristic losses of NO, NO₂, or H₂O. [4][5]

| Predicted Fragment (m/z) | Proposed Loss | Proposed Structure / Notes |

|---|---|---|

| 219.0764 | -H₂O | Loss of water from the protonated carboxylic acid. |

| 191.0815 | -HCOOH | Neutral loss of formic acid. |

| 190.0733 | -NO₂ & -H | Loss of the nitro group. |

| 163.0866 | -HCOOH & -C₂H₄ | Subsequent loss of ethylene from the piperidine ring after initial loss of formic acid. |

| 120.0813 | C₇H₁₀N⁺ | Fragment corresponding to the N-phenylpiperidine cation after loss of the nitro and carboxyl groups. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument immediately before analysis to ensure high mass accuracy.

-

Data Acquisition:

-

Full Scan (MS1): Infuse the sample and acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 237.0870.

-

Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 237.0870). Optimize the collision energy to induce fragmentation and generate a rich spectrum of daughter ions.

-

-

Data Analysis: Determine the elemental composition of the parent and fragment ions using the high-resolution accurate mass data. Propose fragmentation pathways consistent with the observed losses.

Conclusion

This guide presents a detailed, predictive spectral analysis for 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. The key identifying features are anticipated to be:

-

¹H NMR: A complex set of signals with four distinct aromatic protons, a downfield carboxylic acid proton, and overlapping multiplets for the nine piperidine protons.

-

¹³C NMR: Eleven unique carbon signals, including a downfield carbonyl carbon (~174 ppm) and two aromatic carbons attached to heteroatoms (C-N and C-NO₂).

-

IR: Two very strong, characteristic peaks for the aromatic nitro group (1510-1530 cm⁻¹ and 1340-1360 cm⁻¹) and a strong C=O absorption (~1710 cm⁻¹).

-

MS: A protonated molecular ion [M+H]⁺ at m/z 237.0870, with characteristic fragmentations involving the loss of water, formic acid, and the nitro group.

This theoretical framework, coupled with the provided experimental protocols, offers a robust system for any researcher working with this molecule, ensuring confident structural confirmation and facilitating further investigation into its potential applications.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Nitrophenyl)piperidine. Retrieved from [Link]

- Parlak, C., & Alver, Ö. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Anadolu University Journal of Science and Technology A – Applied Sciences and Engineering, 17(3), 521-534.

-

IJNRD. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Nitrophenyl)piperazine [FTIR]. Retrieved from [Link]

-

Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - Supplementary Information. UCL Discovery. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. Retrieved from [Link]

- Wang, C., Hou, Y. L., Kim, J., & Sun, S. H. (2007). Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst".

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). Retrieved from [Link]

-

ResearchGate. (2022, November). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

ResearchGate. (2022, October). Relevant portion of the experimental 1H NMR spectrum of 0.1 M N-CH2D-2-methylpiperidine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.

- Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3624.

- Ali, T. E. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry.

- Vékey, K., et al. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid

A Senior Application Scientist's Synthesis of Structure-Function Hypotheses and Validation Strategies

Abstract

This technical guide provides a detailed analysis of the putative mechanism of action for the novel compound 1-(2-Nitrophenyl)piperidine-3-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established pharmacological principles and structure-activity relationship (SAR) data from related compounds to construct a robust, scientifically-grounded hypothesis. The core of this analysis posits that the compound functions as a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), a mechanism inherited from its piperidine-3-carboxylic acid (nipecotic acid) scaffold. The addition of the N-(2-nitrophenyl) group is hypothesized to significantly enhance potency and modulate pharmacokinetic properties by increasing lipophilicity, thereby facilitating passage across the blood-brain barrier. This guide will deconstruct the molecular architecture, elaborate on the proposed primary mechanism of GAT inhibition, discuss the anticipated physiological consequences, and provide detailed, field-proven experimental protocols to rigorously test and validate these hypotheses.

Introduction: Deconstructing the Molecular Architecture

1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a synthetic N-aryl derivative of nipecotic acid. Its structure uniquely combines three key chemical moieties, each contributing to a predictable, yet unconfirmed, pharmacological profile.

-

The Piperidine-3-Carboxylic Acid Core: This scaffold is identical to nipecotic acid, a well-characterized and potent competitive inhibitor of GABA transporters.[1][2] Nipecotic acid itself is a valuable research tool but possesses poor therapeutic potential due to its hydrophilic, zwitterionic nature, which severely limits its ability to cross the blood-brain barrier.[2][3]

-

The N-Aryl Substitution: The attachment of an aryl group directly to the piperidine nitrogen is a cornerstone of modern medicinal chemistry. In the context of nipecotic acid derivatives, this strategy is employed to increase lipophilicity.[4] This modification is critical for enhancing absorption, distribution, metabolism, and excretion (ADME) properties, most notably brain permeability. The marketed GAT inhibitor, Tiagabine, utilizes a complex lipophilic substituent at this position to achieve oral activity and CNS penetration.[2][5]

-

The 2-Nitrophenyl Group: The specific choice of a 2-nitrophenyl substituent introduces distinct electronic and steric properties. The nitro group (NO₂) is a strong electron-withdrawing group that can influence the molecule's interaction with its biological target through dipole-dipole or hydrogen bonding interactions.[6] Its presence can also impact metabolic stability and introduce potential for redox-related bioactivities or toxicities.[6][7]

Based on this structural analysis, the principal hypothesis is that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid acts as a central nervous system (CNS) active GABA reuptake inhibitor.

The Primary Postulated Mechanism: Inhibition of GABA Transporters (GATs)

The termination of GABAergic neurotransmission is primarily mediated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[8] This process is carried out by a family of four sodium- and chloride-dependent GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1).[9] GAT-1 is the most prevalent subtype in the brain and is considered the primary target for enhancing GABAergic tone in the treatment of conditions like epilepsy and anxiety.[8][10]

Competitive Inhibition at the GABA Binding Site

We propose that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid functions as a competitive inhibitor at the GABA binding site on GATs, with a likely preference for GAT-1. The piperidine-3-carboxylic acid portion of the molecule acts as a GABA analogue, allowing it to be recognized by the transporter. However, the bulky N-aryl substituent prevents the conformational changes necessary for translocation of the substrate across the membrane. By occupying the binding site, the compound blocks the reuptake of endogenous GABA, leading to its accumulation in the synaptic cleft.[9][10]

This prolonged presence of GABA enhances the activation of both synaptic and extrasynaptic GABA receptors (e.g., GABA-A and GABA-B), resulting in a net increase in inhibitory signaling throughout the CNS.[8]

The Role of the 2-Nitrophenyl Group in Potency and Selectivity

Structure-activity studies on nipecotic acid derivatives consistently show that the nature of the N-substituent is a critical determinant of potency and selectivity.[4][11][12] The lipophilic N-(2-nitrophenyl) group is expected to engage in hydrophobic interactions within a binding pocket adjacent to the GABA recognition site on the transporter. This interaction would anchor the molecule more tightly than nipecotic acid alone, leading to a significantly lower inhibition constant (Kᵢ) and higher potency. The specific stereochemistry and electronic profile of the 2-nitrophenyl ring may also confer selectivity for one GAT subtype over others.

Potential Secondary Mechanisms

While GAT inhibition is the most probable primary mechanism, it is worth noting that at high concentrations, nipecotic acid has been shown to act as a direct agonist at GABA-A receptors.[13] It is plausible that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid could retain this property, which would contribute to its overall inhibitory effect on neuronal excitability. This secondary mechanism would need to be investigated to fully characterize the compound's pharmacological profile.

Experimental Validation: A Step-by-Step Methodological Approach

To validate the hypothesized mechanism of action, a tiered experimental approach is necessary, moving from in vitro target engagement to cellular and in vivo functional outcomes.

Workflow for Mechanistic Validation

The logical flow of experiments is designed to first confirm target binding and then to measure the functional consequences of that binding at cellular and systemic levels.

Caption: A tiered workflow for validating the mechanism of action.

Protocol 1: GAT Inhibition via [³H]-GABA Uptake Assay

This experiment is the cornerstone for confirming the primary hypothesis. It directly measures the ability of the test compound to inhibit the function of GABA transporters.

Objective: To determine the potency (IC₅₀) of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid in inhibiting GABA uptake.

Methodology:

-

Preparation: Use either primary cortical neurons, cultured cells stably expressing human GAT-1 (e.g., HEK293-hGAT1), or crude synaptosomal preparations from rodent brains.

-

Assay Setup: Plate cells/synaptosomes in a 96-well format. Pre-incubate the preparations for 15-20 minutes at 37°C with varying concentrations of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (e.g., from 1 nM to 100 µM). Include a known GAT-1 inhibitor (e.g., Tiagabine) as a positive control and a vehicle-only group (e.g., 0.1% DMSO) as a negative control.

-

Uptake Initiation: Add a solution containing a low concentration of radiolabeled [³H]-GABA (e.g., 10-20 nM) to each well to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]-GABA.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

| Compound | Predicted IC₅₀ (GAT-1) | Rationale |

| Nipecotic Acid | 1-10 µM | Known baseline potency.[1] |

| Tiagabine | 20-100 nM | Potent, brain-penetrant positive control.[8] |

| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | 50 nM - 1 µM | Hypothesized increase in potency due to lipophilic N-aryl group. |

Protocol 2: Patch-Clamp Electrophysiology

This protocol assesses the downstream cellular consequence of GAT inhibition: the enhancement of GABA-A receptor-mediated currents.

Objective: To measure the effect of the compound on GABAergic inhibitory postsynaptic currents (IPSCs).

Methodology:

-

Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents or use primary cultured neurons.

-

Recording: Using the whole-cell patch-clamp technique, record spontaneous or evoked IPSCs from a neuron.

-

Baseline Measurement: Record a stable baseline of IPSC activity for 5-10 minutes in standard artificial cerebrospinal fluid (aCSF).

-

Compound Application: Perfuse the slice/culture with aCSF containing a known concentration of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid (e.g., 1-10 µM).

-

Effect Measurement: Continue recording to observe changes in the decay time, frequency, and amplitude of the IPSCs. GAT inhibition is expected to prolong the decay time of the IPSCs, reflecting the increased persistence of GABA in the synapse.

-

Washout: Perfuse with standard aCSF to determine if the effect is reversible.

Signaling Pathway Diagram

The proposed mechanism directly impacts the balance of excitation and inhibition at the synaptic level.

Caption: Proposed mechanism of synaptic GABAergic enhancement.

Conclusion and Future Directions

The structural features of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid provide a strong basis for the hypothesis that it acts as a potent GABA reuptake inhibitor. The nipecotic acid core provides the necessary pharmacophore for GAT recognition, while the N-(2-nitrophenyl) substituent is predicted to enhance potency and CNS availability. This guide outlines the primary mechanism and provides a clear, actionable set of experimental protocols to test this hypothesis. Successful validation would position this compound as a promising lead for the development of novel therapeutics for neurological disorders characterized by GABAergic deficits, such as epilepsy, anxiety disorders, and neuropathic pain.

References

- Wikipedia. (n.d.). GABA reuptake inhibitor.

-

Yunger, L. M., et al. (1992). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 35(22), 4238-48. [Link]

- Grokipedia. (n.d.). GABA reuptake inhibitor.

- Molecule Origin. (n.d.). Nipecotic Acid: A Vital Tool in Neuropharmacological Research.

-

Falch, E., et al. (2011). Stereospecific Synthesis and Structure-Activity Relationships of Unsymmetrical 4,4-diphenylbut-3-enyl Derivatives of Nipecotic Acid as GAT-1 Inhibitors. Journal of Medicinal Chemistry, 54(22), 7991-8004. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Nitrophenyl Phenyl Sulfide in Bioactive Compound Synthesis.

-

Jackson, M. F., et al. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 134(3), 464-466. [Link]

-

Dhanawat, M., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]

- Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References.

-

Zhou, H., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(14), 5364. [Link]

-

Vogensen, S. B., et al. (2013). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 56(6), 2283-2291. [Link]

-

Hélix, P., et al. (2022). Structural basis of GABA reuptake inhibition. Nature, 607(7918), 395-401. [Link]

-

Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-5. [Link]

- Wikipedia. (n.d.). Nipecotic acid.

-

Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]

-

Meredith, J. E., et al. (2010). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 274-7. [Link]

-

Martínez-Pascual, R., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4529. [Link]

-

Al-Warhi, T., et al. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. ResearchGate. [Link]

-

Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3698. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 4. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of GABA reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of Nitrophenylpiperidine Derivatives: A Technical Guide for Drug Discovery

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged motif in drug design. When coupled with a nitrophenyl group, a versatile pharmacophore known to influence a molecule's electronic and pharmacokinetic properties, the resulting nitrophenylpiperidine derivatives emerge as a compelling class of compounds with a broad spectrum of biological activities.[2] This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and neuroprotective potential of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, present key experimental data, and provide detailed protocols for their biological evaluation, fostering a comprehensive understanding of this promising chemical space.

I. Anticancer Activity: Inducing Apoptosis and Halting Proliferation

A growing body of evidence highlights the potent cytotoxic effects of nitrophenylpiperidine derivatives against a range of cancer cell lines.[3] The primary mechanism underlying their anticancer activity appears to be the induction of apoptosis, or programmed cell death, a critical process in eliminating malignant cells.[4]

A. Mechanistic Insights: The Apoptotic Cascade

Nitrophenylpiperidine derivatives have been shown to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4][5] Specifically, they can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[6]

Furthermore, some derivatives have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation.[8]

Signaling Pathway: Induction of Apoptosis by Nitrophenylpiperidine Derivatives

Caption: Proposed mechanism of apoptosis induction by nitrophenylpiperidine derivatives.

B. In Vitro Efficacy: A Quantitative Look

The cytotoxic potential of nitrophenylpiperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for representative nitrophenylpiperidine derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 22.4 | [9] |

| Compound 2 | HCT116 (Colon) | 0.34 | [9] |

| Compound A8 | MCF7 (Breast) | 0.3 | [10] |

| Compound A22 | MCF7 (Breast) | 4.3 | [10] |

| Compound 9b | MCF-7 (Breast) | <0.1 | [11] |

| Compound 9c | A549 (Lung) | <0.1 | [11] |

| Derivative 3d | MCF-7 (Breast) | 43.4 | [12] |

| Derivative 4d | MDA-MB-231 (Breast) | 35.1 | [12] |

| Benzo[a]phenazine derivative | MCF-7 (Breast) | 1.0 - 10 | [13] |

| Benzo[a]phenazine derivative | HL-60 (Leukemia) | 1.0 - 10 | [13] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenylpiperidine derivatives in culture medium. Replace the old medium in the 96-well plate with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-